molecular formula C19H17N5O2S B2893187 2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine CAS No. 852437-94-6

2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine

Cat. No.: B2893187
CAS No.: 852437-94-6
M. Wt: 379.44
InChI Key: CXXQQZQQDRCBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is a heterocyclic molecule featuring a fused triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 3,4-dimethoxyphenyl substituent at position 3 of the triazolo ring, contributing electron-donating methoxy groups that may enhance aromatic interactions or modulate solubility.

For instance, triazolo-pyridazine derivatives are often synthesized via cyclocondensation reactions or nucleophilic substitutions, as seen in the preparation of triazolo-thiadiazinones (e.g., compound 6 in ). The sulfanylmethyl group could be introduced via thiol-alkylation or displacement reactions, similar to the synthesis of sulfonyl-containing heterocycles in .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-25-15-7-6-13(11-16(15)26-2)19-22-21-17-8-9-18(23-24(17)19)27-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXQQZQQDRCBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed pharmacological effects . The dimethoxyphenyl group may enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s sulfanylmethylpyridine group may improve solubility compared to compound 6’s rigid thiadiazinone core.

Pyrazolo-Triazolo-Pyridine Derivatives ()

Example Compound: 3-(Ethylthio)-9-methyl-6-(nonylthio)-pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine.

Parameter Target Compound Example Compound
Core Structure Triazolo[4,3-b]pyridazine Pyrazolo-triazolo-triazine
Key Substituents Sulfanylmethylpyridine Ethylthio, nonylthio
Synthetic Route Inferred nucleophilic substitution Alkylation of thiol intermediates
Functional Groups Thioether, pyridine Alkylthio, triazine
Documented Bioactivity Undocumented Antifungal activity, tyrosine kinase inhibition

Key Differences :

  • The target’s pyridine moiety may facilitate π-π stacking in enzyme active sites, whereas alkylthio groups in ’s compound might enhance lipophilicity and membrane permeability.
  • The smaller triazolo-pyridazine core in the target compound could reduce steric hindrance compared to bulkier pyrazolo-triazolo-triazines.

Thiazolo-Pyrrolo-Pyrrole Derivatives ()

Example Compound : 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole.

Parameter Target Compound Example Compound
Core Structure Triazolo-pyridazine Thiazolo-pyrrolo-pyrrole
Key Substituents 3,4-Dimethoxyphenyl 4-Methoxyphenyl, phenylsulfonyl
Functional Groups Thioether, pyridine Sulfonyl, pyrrolidine
Structural Features Planar triazolo-pyridazine Fused bicyclic system with sulfur and nitrogen

Key Differences :

  • The sulfonyl group in ’s compound is a strong electron-withdrawing group, contrasting with the target’s thioether, which is less polar but more reactive.
  • The perhydro-pyrrolo-pyrrole core in introduces conformational rigidity, whereas the triazolo-pyridazine in the target may allow greater flexibility.

Biological Activity

2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is a complex organic compound belonging to the class of triazolopyridazines. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's structure features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system. Its molecular formula is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of 449.5 g/mol. The presence of various functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
IUPAC NameThis compound
CAS Number852437-39-9

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects across various cancer cell lines. For instance:

  • Compound 4g : Demonstrated a mean GI% value of 55.84% against tumor cells and showed strong inhibitory activity against c-Met and Pim-1 kinases (IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM respectively) .
  • Mechanism of Action : It was observed that compound 4g induced cell cycle arrest in the S phase and significantly increased apoptosis rates by activating caspase-9 while reducing levels of phosphorylated PI3K, AKT, and mTOR .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cancer progression:

  • c-Met and Pim-1 Kinases : These kinases play critical roles in tumor growth and metastasis. The dual inhibition of these targets by triazolo[4,3-b]pyridazine derivatives suggests a promising avenue for developing new anticancer therapies .

In Vitro Studies

A comprehensive evaluation of various derivatives has shown that modifications to the triazolo[4,3-b]pyridazine structure can enhance biological activity:

  • Antiproliferative Activity : Compounds were tested against the NCI 60-panel cell line with several showing extensive cytotoxic effects.
  • Cell Cycle Analysis : Studies on MCF7 breast cancer cells revealed that certain derivatives could significantly alter the cell cycle profile and induce apoptosis .

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds have been assessed to ensure their viability as therapeutic agents. Compound 4g exhibited favorable drug-like properties, making it a candidate for further development .

Q & A

Q. What are the key steps and intermediates in synthesizing 2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine?

The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives) and nucleophilic substitution to attach the sulfanyl-methyl-pyridine group. For example, hydrazine intermediates react with aldehydes under acidic conditions to form the triazolo-pyridazine core, followed by thiol coupling . Catalysts like phosphorus oxychloride or sodium hypochlorite (for oxidation) are critical for yield optimization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the triazolo-pyridazine core and substituent positions, particularly ¹H and ¹³C NMR (e.g., δ 8.09 ppm for pyridine protons in DMSO-d6) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 349.4 g/mol for analogous compounds) , while FTIR identifies functional groups like sulfanyl (C-S stretch at ~600–700 cm⁻¹) .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence its physicochemical properties?

Substituents on the phenyl ring (e.g., 3,4-dimethoxy vs. chloro groups) alter electron density and steric effects. Methoxy groups enhance solubility via hydrogen bonding, while chloro groups increase lipophilicity, impacting bioavailability . Comparative studies of analogs show that dimethoxy derivatives exhibit higher thermal stability due to resonance effects .

Q. What precautions are necessary for handling this compound in experimental settings?

Use anhydrous solvents (e.g., ethanol, acetonitrile) to prevent hydrolysis of the sulfanyl group. Store under inert gas (N₂/Ar) to avoid oxidation. Safety protocols include flame-retardant lab coats and fume hoods, as recommended for structurally similar triazolopyridazines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Use continuous flow reactors to enhance mixing and heat transfer for cyclization steps, reducing side reactions . Catalysts like Pd/C or TEMPO improve regioselectivity in thiol coupling . For example, sodium hypochlorite in ethanol at room temperature achieves 73% yield in oxidative cyclization .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from differences in substituents or assay conditions. For instance, 3,4-dimethoxy analogs may show stronger antimicrobial activity than chloro derivatives due to enhanced membrane permeability . Validate findings using standardized assays (e.g., MIC for antimicrobial activity) and control for compound purity via HPLC .

Q. What green chemistry approaches are applicable to its synthesis?

Replace toxic oxidants (e.g., Cr(VI)) with sodium hypochlorite, which minimizes waste and improves safety . Ethanol as a solvent reduces environmental impact compared to DMF or DMSO . Computational modeling (e.g., DFT for transition-state analysis) can further streamline reaction design .

Q. How can computational modeling predict its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like cytochrome P450 or bacterial topoisomerases. For analogs, simulations show that methoxy groups form hydrogen bonds with active-site residues, explaining enhanced inhibition . Pair docking results with in vitro assays to validate mechanisms .

Q. What strategies are effective in designing analogs with improved pharmacokinetic profiles?

Structure-Activity Relationship (SAR) studies suggest:

  • Replacing methoxy with trifluoromethyl groups increases metabolic stability .
  • Adding methylbenzyl groups to the sulfanyl moiety enhances blood-brain barrier penetration . Test analogs in ADME assays (e.g., microsomal stability) to prioritize candidates .

Q. How can researchers elucidate the mechanism of action for this compound’s biological activity?

Combine enzyme inhibition assays (e.g., IC₅₀ determination for kinases) with cellular imaging (e.g., fluorescence microscopy for apoptosis detection). For example, triazolopyridazines disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins, validated via β-lactamase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.